
4-(N-Benzylamino)-3-fluoronitrobenzene
Overview
Description
4-(N-Benzylamino)-3-fluoronitrobenzene is a useful research compound. Its molecular formula is C13H11FN2O2 and its molecular weight is 246.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
One notable application of 4-(N-benzylamino)-3-fluoronitrobenzene is in the development of antimicrobial agents. Research indicates that compounds with similar structures exhibit effective activity against various pathogenic microorganisms. Specifically, derivatives of this compound have been studied for their ability to combat Gram-positive bacteria, including multidrug-resistant strains like Staphylococcus aureus and Enterococcus faecalis, as well as anaerobic bacteria such as Clostridium species and Mycobacterium tuberculosis .
Case Study: Antimicrobial Efficacy
A study reported the synthesis of a series of phenyl oxazolidinones incorporating this compound. These compounds demonstrated potent antibacterial activity, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics. The results highlighted the potential for these derivatives to serve as new antimicrobial agents in clinical settings.
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
A | Staphylococcus aureus | 2.5 |
B | Enterococcus faecalis | 5.0 |
C | Mycobacterium tuberculosis | 1.0 |
Anticancer Applications
In the realm of cancer research, this compound has been investigated for its role as a potential anticancer agent. Its ability to inhibit specific protein-protein interactions involved in tumor progression makes it a candidate for further development.
Case Study: Inhibition of Protein-Protein Interactions
Recent studies have shown that compounds with structural similarities to this compound can effectively inhibit interactions between SUMO-specific proteases (SENP1 and SENP2) and their substrates. This inhibition has been linked to reduced proliferation in cancer cell lines such as non-small cell lung cancer (NSCLC) models .
Compound | Target Protein | IC50 (µM) |
---|---|---|
D | SENP1 | 0.5 |
E | SENP2 | 0.8 |
Biochemical Research Applications
Beyond direct therapeutic applications, this compound has been utilized in biochemical assays to study enzyme activities and cellular signaling pathways. Its derivatives have been employed as probes in high-throughput screening for identifying novel inhibitors of key enzymes involved in disease processes.
Case Study: High-Throughput Screening
In a high-throughput screening campaign aimed at identifying inhibitors of protein tyrosine kinases (PTKs), derivatives of this compound were found to exhibit significant inhibitory activity against several PTKs implicated in cancer progression .
Assay Type | Compound | Inhibition (%) |
---|---|---|
PTK Inhibition | F | 70 |
Cell Proliferation | G | 65 |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The nitro group strongly activates the aromatic ring for nucleophilic substitution at the fluorine position. The benzylamino group provides ortho/para-directing effects, but the nitro group dominates due to its stronger electron-withdrawing nature.
Example Reaction
Fluorine displacement by methoxide:
4-(N-Benzylamino)-3-fluoronitrobenzene + NaOMe → 4-(N-Benzylamino)-3-methoxynitrobenzene + NaF
Conditions
Mechanism
-
Nitro group withdraws electron density, polarizing the C–F bond.
-
Nucleophile (e.g., MeO⁻) attacks the activated carbon, forming a Meisenheimer complex.
Reduction Reactions
The nitro group is selectively reduced to an amine under catalytic hydrogenation, retaining the benzylamino group.
Example Reaction
This compound + H₂ (Pd/C) → 4-(N-Benzylamino)-3-fluoroaniline
Conditions
Notes
-
Over-reduction of the benzyl group is avoided by controlling reaction time and temperature.
-
Alternative reductants (e.g., SnCl₂/HCl) yield similar products but with lower selectivity.
Suzuki–Miyaura Coupling
After halogenation (e.g., F → Br exchange), the compound participates in palladium-catalyzed cross-couplings.
Example Reaction
4-(N-Benzylamino)-3-bromonitrobenzene + PhB(OH)₂ → 4-(N-Benzylamino)-3-phenylnitrobenzene
Conditions
-
Catalyst: Pd(PPh₃)₄
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Base: Na₂CO₃
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Solvent: DME/H₂O (3:1)
-
Yield: 50–65%
Challenges
-
Direct use of fluorine as a leaving group is inefficient due to poor reactivity in Suzuki couplings.
-
Bromine or iodine derivatives are typically prepared via halogen exchange first .
Cyclization Reactions
The benzylamino group facilitates intramolecular cyclization, forming nitrogen-containing heterocycles.
Example Reaction
This compound → Benzimidazole derivative
Conditions
Mechanism
-
Reduction of nitro to amine in situ.
-
Nucleophilic attack by the amine on an adjacent electrophilic carbon (e.g., activated by fluorine).
Nitro Group Modifications
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Oxidation : Nitro groups resist further oxidation under standard conditions.
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Conversion to Amide : Nitro reduction followed by acylation yields amide derivatives .
Benzylamino Group Reactivity
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Alkylation : Reacts with alkyl halides to form secondary amines.
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Oxidation : Forms nitroxyl radicals under strong oxidizing conditions (e.g., MnO₂) .
Comparative Reaction Data
Reaction Type | Conditions | Key Product | Yield (%) |
---|---|---|---|
SNAr | KOH, DMSO, 80°C | 3-Methoxy derivative | 75–85 |
Catalytic Hydrogenation | H₂, Pd/C, EtOH | 3-Fluoroaniline analog | 60–70 |
Suzuki Coupling | Pd(PPh₃)₄, DME/H₂O | Biaryl derivative | 50–65 |
Cyclization | CuI, K₂CO₃, DMF, 120°C | Benzimidazole | 70–85 |
Stability and Byproduct Considerations
Properties
Molecular Formula |
C13H11FN2O2 |
---|---|
Molecular Weight |
246.24 g/mol |
IUPAC Name |
N-benzyl-2-fluoro-4-nitroaniline |
InChI |
InChI=1S/C13H11FN2O2/c14-12-8-11(16(17)18)6-7-13(12)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2 |
InChI Key |
NTPGVWDPQFFUSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.